molecular formula C21H16ClN3O3 B11086459 4-{[(3Z)-5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(3Z)-5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11086459
M. Wt: 393.8 g/mol
InChI Key: KASHGOAVWWYHRV-UHFFFAOYSA-N
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Description

4-{[5-(4-CHLOROPHENYL)-2-OXO-3(2H)-FURANYLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-CHLOROPHENYL)-2-OXO-3(2H)-FURANYLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, chlorination, and subsequent condensation reactions to introduce the pyrazolone moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-CHLOROPHENYL)-2-OXO-3(2H)-FURANYLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones with different functional groups.

Scientific Research Applications

4-{[5-(4-CHLOROPHENYL)-2-OXO-3(2H)-FURANYLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[5-(4-CHLOROPHENYL)-2-OXO-3(2H)-FURANYLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A structurally similar compound with different substituents.

    1-Phenyl-3-methyl-5-pyrazolone: Another related compound with variations in the pyrazolone ring.

Uniqueness

4-{[5-(4-CHLOROPHENYL)-2-OXO-3(2H)-FURANYLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 4-{[5-(4-CHLOROPHENYL)-2-OXO-3(2H)-FURANYLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

4-[[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H16ClN3O3/c1-13-19(20(26)25(24(13)2)16-6-4-3-5-7-16)23-17-12-18(28-21(17)27)14-8-10-15(22)11-9-14/h3-12H,1-2H3

InChI Key

KASHGOAVWWYHRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(OC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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